(1-(3-Chlorophenyl)cyclobutyl)methanamine
Overview
Description
“(1-(3-Chlorophenyl)cyclobutyl)methanamine” is a compound that has a central nervous system inhibitory effect similar to anesthetics and can be used as a drug intermediate . It can also be used in reduction reactions, carboxyl reduction reactions, and hydrogenation reactions in organic synthesis .
Synthesis Analysis
The synthesis of “(1-(3-Chlorophenyl)cyclobutyl)methanamine” involves several steps. The compound is prepared from (3-chlorophenyl)acetonitrile and 1,3-dibromopropane . The overall yield of the synthesis process is 60% .Molecular Structure Analysis
The molecular structure of “(1-(3-Chlorophenyl)cyclobutyl)methanamine” is represented by the InChI code1S/C11H14ClN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6,8,13H2
. The molecular weight of the compound is 195.69 . Chemical Reactions Analysis
“(1-(3-Chlorophenyl)cyclobutyl)methanamine” can be used in various chemical reactions. For instance, it can be used in reduction reactions, carboxyl reduction reactions, and hydrogenation reactions in organic synthesis .Physical And Chemical Properties Analysis
“(1-(3-Chlorophenyl)cyclobutyl)methanamine” is a liquid at room temperature . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
Improved Synthesis of Antidepressants : A novel industrial synthesis of sertraline hydrochloride, an effective antidepressant, was developed. The process involves the use of a stable intermediate, providing a more advantageous approach than previous methods in terms of environmental and safety respects (Vukics et al., 2002).
Catalyst in Metabolite Formation : Cytochrome P450 2B6 was identified to catalyze the formation of pharmacologically active sibutramine metabolites, suggesting the importance of considering pharmacogenetics and drug interactions related to CYP2B6 activity in pharmacotherapy (Bae et al., 2008).
Novel Compound Synthesis : A novel 1,3-Dithiolane Compound was synthesized through a condensation reaction. The structure was confirmed using 1H NMR and single crystal analysis, highlighting its potential for various applications (Zhai, 2014).
Crystal Structure Analysis : Studies on compounds like (3-(2-Chlorophenyl)-5-Tosyl-1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3-c]Quinolin-3a-yl)Methanamine showcased the importance of crystal packing features, molecular interactions, and their potential applications in cancer inhibition (Kamaraj et al., 2021).
Pharmaceutical Research
Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine were synthesized and screened for anticonvulsant activity. The compounds showed promising results, indicating their potential in developing new treatments for seizures (Pandey & Srivastava, 2011).
Synthesis of Sertraline Intermediates : A cleaner, simpler, and more efficient alternative for the synthesis of Zoloft, an antidepressant, was developed. The process involved condensation reaction in ethanol, enhancing the purity of sertraline hydrochloride (Taber et al., 2004).
Catalytic Applications in Hydrogenation Reactions : Quinazoline-based ruthenium(II) complexes were examined in transfer hydrogenation of acetophenone derivatives. The study provided insights into their high conversion rates and potential applications in various chemical processes (Karabuğa et al., 2015).
Anticancer Activity of Complexes : New palladium(II) and platinum(II) complexes based on Pyrrole Schiff bases demonstrated significant anticancer activity. They showed potential in selective toxicity against cancerous cell lines, opening new avenues for cancer treatment (Mbugua et al., 2020).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The compound is a liquid at room temperature , which could potentially influence its absorption and distribution.
Result of Action
The molecular and cellular effects of (1-(3-Chlorophenyl)cyclobutyl)methanamine’s action are currently unknown due to the lack of research on this compound .
properties
IUPAC Name |
[1-(3-chlorophenyl)cyclobutyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNBKCHIRNFOFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575724 | |
Record name | 1-[1-(3-Chlorophenyl)cyclobutyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
115816-34-7 | |
Record name | 1-[1-(3-Chlorophenyl)cyclobutyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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